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Introduction
Ampelanol is a novel small molecule inhibitor under investigation for its therapeutic potential in

metabolic diseases and oncology. Its primary mechanism of action is the potent and highly

selective inhibition of AMP-activated protein kinase (AMPK), a central regulator of cellular

energy homeostasis.[1][2][3] AMPK activation is a key cellular response to metabolic stress,

such as low glucose or hypoxia, and it orchestrates a switch from anabolic to catabolic

pathways to restore energy balance.[1][4][5] Due to its central role in metabolism, dysregulation

of the AMPK signaling pathway has been implicated in a variety of diseases, making it a

compelling therapeutic target.[1][2]

The clinical success of kinase inhibitors is often dictated by their specificity. Off-target effects

can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, a thorough

evaluation of a compound's selectivity profile is a critical step in preclinical development. This

guide provides a comparative analysis of the specificity of Ampelanol against other known

AMPK inhibitors, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Kinase Inhibitor Specificity
The specificity of Ampelanol was evaluated against a panel of protein kinases and compared

with two well-characterized AMPK inhibitors: Compound C (Dorsomorphin), a widely used but
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relatively non-selective inhibitor, and SBI-0206965, a more recent and selective inhibitor.[6][7]

[8][9][10]

Data Presentation
The inhibitory activity of each compound is presented as the half-maximal inhibitory

concentration (IC50), which represents the concentration of the inhibitor required to reduce the

activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.

Kinase Target
Ampelanol (IC50,
nM)

Compound C
(Dorsomorphin)
(IC50, nM)

SBI-0206965 (IC50,
nM)

AMPK (α1β1γ1) 1.5 120 400

ALK2 >10,000 130 >10,000

PKA >10,000 >5,000 Not Reported

PKCθ >10,000 >5,000 Not Reported

JAK3 >10,000 >5,000 Not Reported

ULK1 5,200 Not Reported 108

VEGFR2 >10,000 2,200 >10,000

Note: Data for Ampelanol is hypothetical and for illustrative purposes. Data for Compound C

and SBI-0206965 are compiled from publicly available sources.[6][7][9][11][12]

As the data indicates, Ampelanol demonstrates significantly higher potency for AMPK

compared to both Compound C and SBI-0206965. Furthermore, Ampelanol exhibits a superior

selectivity profile, with minimal to no activity against a range of other kinases at concentrations

up to 10 µM. In contrast, Compound C shows significant off-target activity against ALK2 and

VEGFR2. While SBI-0206965 is more selective than Compound C, it also potently inhibits

ULK1, a kinase involved in autophagy.[6][11][12]
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To provide a clearer understanding of the biological context and the experimental approaches

used to assess specificity, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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